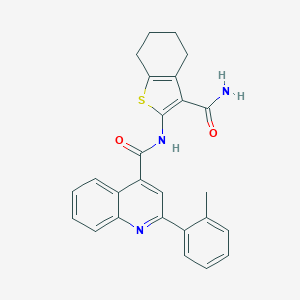![molecular formula C16H22N2O4S B447897 ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B447897.png)
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and both aminocarbonyl and cyclohexylcarbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The aminocarbonyl and cyclohexylcarbonyl groups are introduced through nucleophilic substitution reactions, often using reagents such as amines and acyl chlorides.
Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Modulating Gene Expression: Affecting transcription factors and gene expression profiles.
Comparación Con Compuestos Similares
ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE: Similar structure but lacks the thiophene ring.
METHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE: Similar functional groups but different ester and ring structure.
ETHYL 4-[(PHENYLSULFONYL)AMINO]BENZOATE: Contains a phenylsulfonyl group instead of the thiophene ring.
The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22N2O4S |
|---|---|
Peso molecular |
338.4g/mol |
Nombre IUPAC |
ethyl 4-carbamoyl-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H22N2O4S/c1-3-22-16(21)12-9(2)11(13(17)19)15(23-12)18-14(20)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,17,19)(H,18,20) |
Clave InChI |
UOLFBHXDEVCQTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C |
SMILES canónico |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447818.png)

![Propyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447820.png)
![Propyl 6-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447822.png)
![METHYL 6-(TERT-PENTYL)-2-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447823.png)
![METHYL 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B447824.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447825.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447826.png)
![3-(Butylsulfanyl)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447829.png)



![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447836.png)

